4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
Overview
Description
“4-(6-Hydroxyhexyloxy)benzoic Acid” is a chemical compound with the molecular formula C13H18O4 . It’s a solid substance at 20°C .
Synthesis Analysis
There’s a patent that discloses a method for continuously preparing 4-(6-hydroxyhexyloxy) phenol in a microreactor .Molecular Structure Analysis
The molecular weight of “4-(6-Hydroxyhexyloxy)benzoic Acid” is 238.28 Da .Physical and Chemical Properties Analysis
The melting point of “4-(6-Hydroxyhexyloxy)benzoic Acid” is 139-140°C, and its boiling point is predicted to be 418.3±25.0 °C . The density is 1.156 g/cm³ .Scientific Research Applications
NMR Techniques in Structural Elucidation : NMR techniques have been applied to isomeric phenolic biphenyls, similar to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, for structural confirmation and complete assignment of NMR spectra (Huber & Parker, 1990).
Biochemical Pharmacology : Research into biphenyl derivatives has included examining their metabolism in liver microsomes, suggesting relevance in understanding drug metabolism and toxicology (Fry, 1981).
Fluorescence Studies for Biological Material Analysis : The fluorescence properties of hydroxy- and amino-biphenyls, including derivatives like 4-methoxybiphenyl, have been studied for potential use in determining these compounds in biological materials (Bridges, Creaven & Williams, 1965).
Redox Properties in Chemical Synthesis : A diphosphene compound with a redox-active sterically protecting group, including a biphenyl unit, has been synthesized, highlighting applications in redox chemistry (Tsuji, Sasaki & Yoshifuji, 1999).
Liquid Crystalline Properties in Materials Science : Synthesis and characterization of compounds involving Schiff base-ester linkage with a biphenyl unit demonstrate applications in developing novel liquid crystalline materials (Thaker et al., 2012).
Molecular Ordering in Material Physics : Computer simulation studies of molecular ordering of a bipolar nematogen closely related to this compound at the nematic-isotropic transition temperature offer insights into the behavior of liquid crystals (Praveen & Ojha, 2010).
Future Directions
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)phenoxy]hexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-15-5-3-2-4-14-20/h6-13,20H,2-5,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPEPIBAAMUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659920 | |
Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106869-53-8 | |
Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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